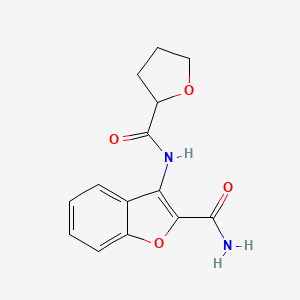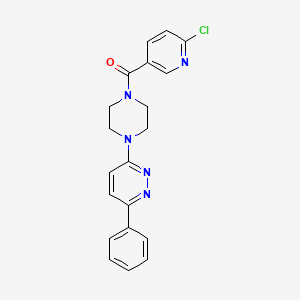
(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into pyridine derivatives, including compounds structurally related to (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These studies involve the synthesis of amide derivatives from 2-chloropyridine-3-carboxylic acid and their subsequent evaluation for antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Pain Management Applications
Compounds with a structural basis in this compound have been identified as selective antagonists for the TRPV4 channel, showing potential for pain management. These novel derivatives demonstrated analgesic effects in animal models, suggesting their utility in treating pain conditions (Tsuno et al., 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds have provided insights into their binding mechanisms with receptors, contributing to the understanding of their pharmacological profiles. For example, studies on the antagonist activity against CB1 cannabinoid receptors have elucidated the structural and electronic properties essential for receptor binding, offering a foundation for the development of novel therapeutics (Shim et al., 2002).
Antagonistic Properties Against GPR7
Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) has led to the discovery of compounds exhibiting potent antagonistic properties. These findings have implications for the development of new therapeutic agents targeting conditions mediated by GPR7 (Romero et al., 2012).
Crystal Structure Analysis
Crystallographic studies on related compounds have contributed to the detailed understanding of their molecular structures, offering insights into their interaction mechanisms and potential applications in material science and molecular design (Revathi et al., 2015).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-18-8-6-16(14-22-18)20(27)26-12-10-25(11-13-26)19-9-7-17(23-24-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPXGDAPKYIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
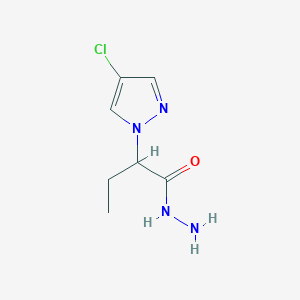


![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
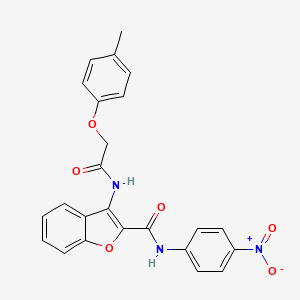
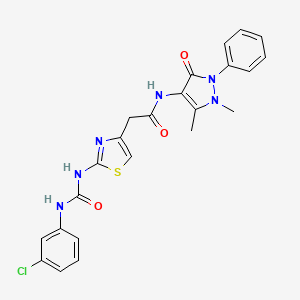
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)
